N,N-BIS(PROP-2-EN-1-YL)-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE
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Overview
Description
N,N-BIS(PROP-2-EN-1-YL)-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of benzoxadiazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(PROP-2-EN-1-YL)-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxadiazole ring and the subsequent introduction of the sulfonamide group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(PROP-2-EN-1-YL)-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines.
Scientific Research Applications
N,N-BIS(PROP-2-EN-1-YL)-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-BIS(PROP-2-EN-1-YL)-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N,N-BIS(PROP-2-EN-1-YL)-1H-PYRROLE-2-CARBOXAMIDE: This compound has a similar structure but differs in the presence of a pyrrole ring instead of a benzoxadiazole ring.
N,N-BIS(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE: This compound contains a tetrazole ring, which imparts different chemical properties compared to the benzoxadiazole ring.
Uniqueness
N,N-BIS(PROP-2-EN-1-YL)-2,1,3-BENZOXADIAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups and the benzoxadiazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-3-8-15(9-4-2)19(16,17)11-7-5-6-10-12(11)14-18-13-10/h3-7H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMAVYWIRSFXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=CC2=NON=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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